3-Deoxy-L-threo-pentose

Overview

Description

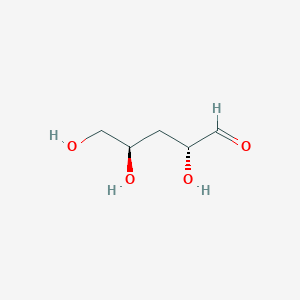

3-Deoxy-L-threo-pentose is a type of carbohydrate. It contains a total of 19 atoms; 10 Hydrogen atoms, 5 Carbon atoms, and 4 Oxygen atoms . It is involved in the metabolic pathways of pentose and glucuronate interconversions .

Synthesis Analysis

A study on the sustainable synthesis of L-threo-phenylserine, a β-hydroxy-α-amino acid, identified a novel L-threonine transaldolase (PmLTTA) from Pseudomonas sp. through genome mining . This enzyme exhibited high activity in the synthesis of L-threo-phenylserine from L-threonine and benzaldehyde .Molecular Structure Analysis

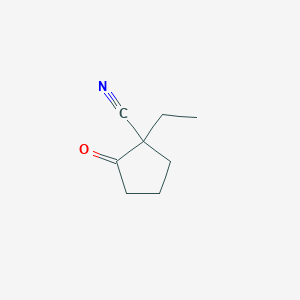

The molecular structure of this compound is characterized by its formula C5H10O4 . Further structural analysis is needed for a more detailed understanding.Chemical Reactions Analysis

In a study on the photobromination of carbohydrate derivatives, elimination reactions of certain bromides were studied, and the derived ‘glycal’ compounds afford routes to 4-deoxy-L-threo-pentose and its enantiomer .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C5H10O4 . More detailed properties would require specific experimental measurements.Scientific Research Applications

Chemical Synthesis and Derivatives

3-Deoxy-L-threo-pentose and its derivatives play a significant role in chemical synthesis and the creation of various compounds. For instance, the synthesis of 2-deoxy-L-ribose and 2-deoxy-D-xylose from 2-deoxy-D-galactose and 2-deoxy-D-glucose is a notable example of utilizing similar sugars in the synthesis of unusual sugars (Schimmel & Bevill, 1970). Additionally, the synthesis of carbohydrates like 2-deoxy-DL-, L- and D-erythro-pentoses showcases the versatility of such sugars in the creation of diverse sugar compounds (Nakaminami et al., 1972).

Biochemical Applications and Studies

The biochemical properties of deoxy sugars, such as this compound, have been explored in various studies. These sugars are essential components in life science due to their chemotherapeutic and pharmaceutical applications. For example, the study of H-bond interactions in deoxy-hexose sugars, including methyl-pentose and aldo-pentose, sheds light on their biochemical properties and potential applications (Mosapour Kotena & Fattahi, 2020).

Role in Microbial Production

The microbial production of pentose sugars, such as D-ribose and its derivatives, highlights the significance of these sugars in various biological processes. The presence of these pentoses in crucial biopolymers like RNA and DNA, as well as their widespread occurrence in nature, points to their fundamental role in biological systems (Sasajima & Yoneda, 1989).

Mechanism of Action

Biochemical Pathways

3-Deoxy-L-threo-pentose is involved in the non-oxidative pentose phosphate pathway . This pathway is crucial for the production of mycosporine-like amino acids (MAAs), which are strong UV-absorbing compounds produced by cyanobacteria, algae, and corals . The compound is produced from the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (S7P) .

Result of Action

It is known to be involved in the production of mycosporine-like amino acids, which have potential as natural, safe, and eco-friendly sunscreens .

Future Directions

The future directions of research on 3-Deoxy-L-threo-pentose could involve further exploration of its metabolic pathways , as well as its potential applications in the synthesis of other compounds . The development of new methods for its synthesis and the study of its properties could also be areas of interest.

Biochemical Analysis

Biochemical Properties

3-Deoxy-L-threo-pentose is involved in several biochemical reactions, particularly in the context of carbohydrate metabolism. It interacts with enzymes such as aldolases and dehydratases, which are crucial for its conversion and utilization in metabolic pathways . For instance, in the Weimberg pathway, 2-dehydro-3-deoxy-aldopentonate dehydratase converts 2-dehydro-3-deoxy-L-aldopentonate to 2,5-dioxopentanoate . This interaction is essential for the catabolism of pentose sugars and the production of key metabolic intermediates.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect neural cell proteoglycan synthesis and function, which is critical for maintaining cellular structure and communication . Additionally, its role in carbohydrate metabolism can impact cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, it binds to aldolases and dehydratases, facilitating the conversion of pentose sugars into metabolic intermediates . These interactions can lead to enzyme activation or inhibition, depending on the specific context and the presence of other cofactors or substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that it can produce long-lasting effects on cellular function, particularly in the context of neural cells . The stability of this compound in various experimental conditions is crucial for its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular metabolism and function, while higher doses could potentially lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the Weimberg pathway . It interacts with enzymes such as transaldolases and dehydratases, which are critical for its conversion into metabolic intermediates. These interactions can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites and accumulates in the necessary cellular compartments . The localization and accumulation of this compound can significantly impact its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular metabolism and function.

Properties

IUPAC Name |

(2R,4R)-2,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJPQPGKIAEJO-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)[C@H](C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721975 | |

| Record name | 3-Deoxy-L-threo-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41107-43-1 | |

| Record name | 3-Deoxy-L-threo-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)